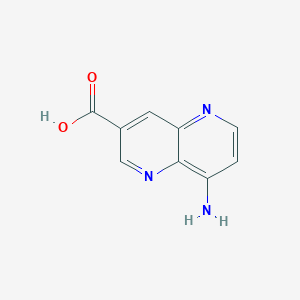

8-Amino-1,5-naphthyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

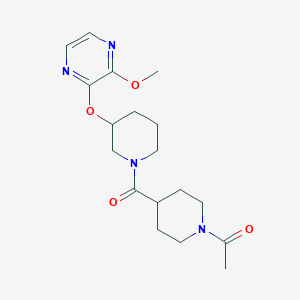

8-Amino-1,5-naphthyridine-3-carboxylic acid is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The empirical formula is C9H6N2O2 .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered extensively in the last 18 years . One method involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular weight of 8-Amino-1,5-naphthyridine-3-carboxylic acid is 174.16 . The SMILES string representation is OC(=O)c1cnc2cccnc2c1 .Chemical Reactions Analysis

1,5-Naphthyridine derivatives react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

8-Amino-1,5-naphthyridine-3-carboxylic acid is a solid . Its empirical formula is C9H6N2O2, and its molecular weight is 174.16 .Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

The 1,8-naphthyridine derivatives, including 8-Amino-1,5-naphthyridine-3-carboxylic acid, have demonstrated a broad spectrum of biological activities, making them significant in therapeutic and medicinal research. These compounds exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other noted activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties. The diversity in biological activities suggests their importance as versatile scaffolds in pharmaceutical chemistry and drug discovery (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Pharmaceutical Chemistry and Drug Discovery

8-Amino-1,5-naphthyridine-3-carboxylic acid derivatives have been recognized for their versatile pharmacological activities, which include not only those mentioned above but also roles in treating diseases like depression and Alzheimer's disease. Their inhibitory activities span across anti-HIV, anti-osteoporotic, and EGFR inhibition, among others, establishing them as effective tools in pharmaceutical chemistry and drug discovery. This highlights the significance of exploring these derivatives for the synthesis of novel medicinal agents and the development of new heterocycles to modify existing biological actions or evaluate other possible pharmacological activities (Gurjar & Pal, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those related to 8-Amino-1,5-naphthyridine-3-carboxylic acid, have been studied for their inhibitory effects on microbes at concentrations below the desired yield and titer. Their role as microbial inhibitors, especially in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, underscores the importance of understanding the impact of carboxylic acids on microbial internal pH and cell membrane integrity. This knowledge aids in identifying metabolic engineering strategies to increase microbial robustness, which is crucial for improving industrial performance in biorenewable chemical production (Jarboe, Royce, & Liu, 2013).

DNA Intercalation and Cancer Therapy

The naphthalimide family, closely related to 8-Amino-1,5-naphthyridine-3-carboxylic acid derivatives, has shown significant activity as anticancer drugs through effective DNA intercalation. This review on 1,8-naphthalimide derivatives emphasizes their structural modifications and structure-activity relationships, demonstrating how changes in the moiety affect DNA binding and antitumor activity. The information presents a pathway for the discovery of novel and effective drugs to manage cancer, highlighting the potential of these compounds in therapeutic applications (Tandon, Luxami, Kaur, Tandon, & Paul, 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-amino-1,5-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGFQQJXJFIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1,5-naphthyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)

![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)

![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)

![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)